molecular formula C6H4BrN3 B112663 6-Amino-5-bromonicotinonitrile CAS No. 477871-32-2

6-Amino-5-bromonicotinonitrile

Cat. No.: B112663
CAS No.: 477871-32-2
M. Wt: 198.02 g/mol
InChI Key: CKUQTHSGTPGGFK-UHFFFAOYSA-N
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Description

6-Amino-5-bromonicotinonitrile is a chemical compound with the molecular formula C6H4BrN3 and a molecular weight of 198.02 g/mol It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 6th position and a bromine atom at the 5th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-bromonicotinonitrile with ammonia or an amine under suitable conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and may require a catalyst to facilitate the process.

Industrial Production Methods: Industrial production of 6-Amino-5-bromonicotinonitrile follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-5-bromonicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various substituted nicotinonitriles.

    Oxidation and Reduction Reactions: Products include corresponding oxides and amines.

    Coupling Reactions: Products include complex aromatic compounds.

Scientific Research Applications

6-Amino-5-bromonicotinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-5-bromonicotinonitrile involves its interaction with specific molecular targets and pathways. The amino and bromine groups on the pyridine ring allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to inhibition or activation of specific biological processes, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Uniqueness: 6-Amino-5-bromonicotinonitrile is unique due to the presence of both an amino group and a bromine atom on the pyridine ring. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research .

Properties

IUPAC Name

6-amino-5-bromopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-1-4(2-8)3-10-6(5)9/h1,3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUQTHSGTPGGFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363433
Record name 6-amino-5-bromonicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822288
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477871-32-2
Record name 6-Amino-5-bromo-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477871-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-amino-5-bromonicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-5-bromopyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 6-aminonicotinonitrile (5.0 g) in acetic acid (50 mL) was added bromine (4.3 mL) under ice-cooling. The reaction mixture was stirred at room temperature for 3 days, and the precipitate was collected by filtration. The obtained solid was suspended in ethyl acetate and IPE, and collected by filtration to give the title compound (8.2 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Br2 (0.52 mL, 0.01 mol) was added to a solution of 6-aminonicotinonitrile (1.1901 g, 0.01 mol) in AcOH (10 mL) at room temperature. The mixture was stirred at room temperature for 2 h. Then the mixture was concentrated and the residue was purified by flash column chromatography to give the title product (980.0 mg, 49%).
Name
Quantity
0.52 mL
Type
reactant
Reaction Step One
Quantity
1.1901 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
49%

Synthesis routes and methods III

Procedure details

To a solution of 6-aminonicotinonitrile (3.6 g, 300 mmol) in glacial acetic acid (50 mL) at RT was added sodium acetate (30 mmol). To the resulting well stirred mixture was added bromine (2.58 mL, 30 mmol) dropwise. After 5 min, a precipitate started to form and the mixture became very thick. Acetic acid (10 mL) was added and the mixture was stirred vigorously for 1 h, poured into cold water (100 mL). The mixture was filtered; the solid was washed with water and dried in vacuo to afford 6-amino-5-bromonicotinonitrile (4.25 g) as a solid. LC/MS; (M+H)+=199. Additional solid precipitated from the filtrate after some time which upon filtration and drying gave less pure compound (1.21 g).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
30 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.58 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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